molecular formula C10H7N3O2S B1422290 6-(3-Nitrophenyl)pyridazine-3-thiol CAS No. 1225715-73-0

6-(3-Nitrophenyl)pyridazine-3-thiol

Cat. No. B1422290
CAS RN: 1225715-73-0
M. Wt: 233.25 g/mol
InChI Key: ORIBLMLTYCKGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Nitrophenyl)pyridazine-3-thiol is a compound that has gained attention in recent years due to its potential applications in various fields of research and industry. It contains 24 bonds in total, including 17 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 hydrazone .


Molecular Structure Analysis

The molecular structure of this compound includes 23 atoms: 7 Hydrogen atoms, 10 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The molecular weight of the compound is 233.25 g/mol.

Scientific Research Applications

  • Synthesis and Antibacterial Activity : One study focused on the synthesis of novel thieno[2,3-c]pyridazines, starting from 4-cyano-6-phenylpyridazine-3(2H)-thione, a compound structurally related to 6-(3-Nitrophenyl)pyridazine-3-thiol. The synthesized compounds showed antibacterial activities, emphasizing their potential in medicinal chemistry (Al-Kamali et al., 2014).

  • Reactivity and Synthesis of Derivatives : Another research demonstrated the synthesis of various derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, a compound structurally similar to this compound, from 3-nitrobenzoic acid. These derivatives exhibited significant antibacterial activity against both gram-negative and gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013).

  • Antitumor Activity : Research into thiophene ring-opening reactions led to the synthesis of 1,3,4-thiadiazoline-benzothiazolo[3,2-b]pyridazine hybrids, which exhibit notable antiproliferative activity against solid tumor cell lines (Abdullah et al., 2021).

  • Herbicidal Activities : A study on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives found that some compounds exhibit significant herbicidal activities, highlighting their potential use in agricultural sciences (Xu et al., 2008).

  • Corrosion Inhibition : Pyridazine derivatives have been studied for their inhibitory effect on the corrosion of mild steel in acidic environments. These studies are crucial for understanding the applications of these compounds in materials science (Mashuga et al., 2017).

properties

IUPAC Name

3-(3-nitrophenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c14-13(15)8-3-1-2-7(6-8)9-4-5-10(16)12-11-9/h1-6H,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIBLMLTYCKGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Nitrophenyl)pyridazine-3-thiol
Reactant of Route 2
6-(3-Nitrophenyl)pyridazine-3-thiol
Reactant of Route 3
6-(3-Nitrophenyl)pyridazine-3-thiol
Reactant of Route 4
Reactant of Route 4
6-(3-Nitrophenyl)pyridazine-3-thiol
Reactant of Route 5
6-(3-Nitrophenyl)pyridazine-3-thiol
Reactant of Route 6
Reactant of Route 6
6-(3-Nitrophenyl)pyridazine-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.